molecular formula C16H17F3N4O B6781970 Pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone

Pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone

Cat. No.: B6781970
M. Wt: 338.33 g/mol
InChI Key: HDEGWDLUYKTZTK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities, including roles as receptor antagonists and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolopyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a receptor antagonist and enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action for pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[35]nonan-6-yl]methanone is unique due to its specific structural features, such as the trifluoromethyl group and the azaspiro moiety

Properties

IUPAC Name

pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-4-8-22(10-15(13)5-2-6-15)14(24)11-9-21-23-12(11)3-1-7-20-23/h1,3,7,9,13H,2,4-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEGWDLUYKTZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CCC2C(F)(F)F)C(=O)C3=C4C=CC=NN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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